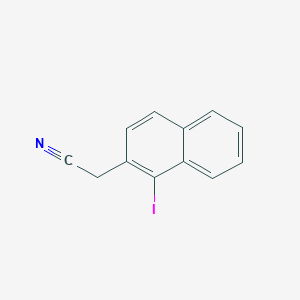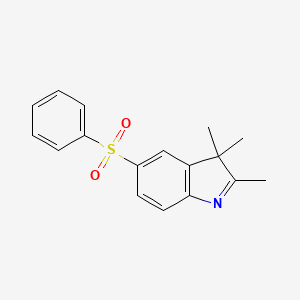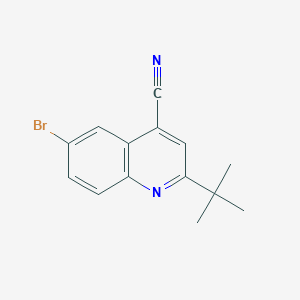
9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bencil-2-cloro-6-(difluorometil)-9H-purina es un compuesto orgánico sintético que pertenece a la familia de las purinas. Las purinas son compuestos orgánicos aromáticos heterocíclicos, que son significativos en varios procesos biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9-Bencil-2-cloro-6-(difluorometil)-9H-purina típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común podría incluir:
Material de partida: La síntesis comienza con un derivado de purina adecuado.
Cloración: La introducción del átomo de cloro en la posición 2 se puede lograr utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Difluorometilación: El grupo difluorometilo se puede introducir utilizando agentes difluorometilantes como yoduro de difluorometilo o sulfona de difluorometilo.
Bencilacion: El grupo bencilo se introduce mediante una reacción de sustitución nucleofílica utilizando haluros de bencilo en presencia de una base.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo involucran la optimización de las rutas sintéticas anteriores para mejorar el rendimiento, la pureza y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en las posiciones de cloro y bencilo.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación o reducción dependiendo de los grupos funcionales presentes.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como hidruro de sodio o carbonato de potasio en solventes apróticos polares.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la sustitución nucleofílica podría producir derivados con diferentes sustituyentes en las posiciones de bencilo o cloro.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antivirales o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 9-Bencil-2-cloro-6-(difluorometil)-9H-purina dependería de sus interacciones específicas con los objetivos moleculares. Puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la interrupción de las interacciones proteína-proteína o la alteración de las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
9-Bencil-2-cloro-9H-purina: Carece del grupo difluorometilo, lo que puede afectar su reactividad y actividad biológica.
2-Cloro-6-(difluorometil)-9H-purina: Carece del grupo bencilo, lo que puede influir en su solubilidad e interacción con los objetivos biológicos.
9-Bencil-9H-purina: Carece de los grupos cloro y difluorometilo, lo que podría alterar significativamente sus propiedades químicas y aplicaciones.
Unicidad
La presencia de los grupos bencilo y difluorometilo en 9-Bencil-2-cloro-6-(difluorometil)-9H-purina lo hace único en términos de su reactividad química y su potencial actividad biológica. Estos sustituyentes pueden influir en la solubilidad, estabilidad e interacción del compuesto con varios objetivos moleculares.
Propiedades
Fórmula molecular |
C13H9ClF2N4 |
|---|---|
Peso molecular |
294.69 g/mol |
Nombre IUPAC |
9-benzyl-2-chloro-6-(difluoromethyl)purine |
InChI |
InChI=1S/C13H9ClF2N4/c14-13-18-9(11(15)16)10-12(19-13)20(7-17-10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2 |
Clave InChI |
LBLKACMXCMBQEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid](/img/structure/B11835262.png)

![N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B11835266.png)


![2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11835289.png)
![Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate](/img/structure/B11835292.png)

![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)

